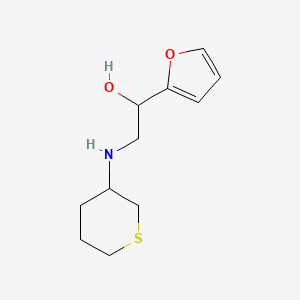![molecular formula C13H17FN2O B7648736 [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648736.png)
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol, also known as LY2940094, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) alpha and beta isoforms. PI3K is a crucial enzyme involved in various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling is implicated in numerous diseases, including cancer, diabetes, and immune disorders. Therefore, LY2940094 has gained significant attention as a potential therapeutic agent for these diseases.
作用機序
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol selectively inhibits the PI3K alpha and beta isoforms by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in PI3K signaling. This inhibition leads to the suppression of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
The inhibition of PI3K signaling by this compound has several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In diabetes, this compound improves glucose uptake and insulin sensitivity in peripheral tissues, leading to better glycemic control. In immune disorders, this compound modulates immune responses and reduces inflammation, leading to improved disease outcomes.
実験室実験の利点と制限
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol has several advantages as a research tool. It is a selective inhibitor of PI3K alpha and beta isoforms, which allows for the specific targeting of these enzymes without affecting other isoforms. The compound has also shown efficacy in various preclinical models, making it a promising candidate for further research. However, this compound has some limitations as well. The compound has moderate solubility, which can limit its use in certain experiments. In addition, the compound has shown some toxicity in animal models, which can affect its safety profile.
将来の方向性
There are several future directions for the research on [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol. One direction is to investigate the efficacy of the compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, in cancer treatment. Another direction is to explore the potential of this compound in other diseases, such as neurodegenerative disorders or cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its downstream effects on cellular processes.
合成法
The synthesis of [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol involves several steps, starting from commercially available starting materials. The key step involves the formation of a cyclopentenone intermediate, which is then functionalized to introduce the fluoropyridine and aminoethyl groups. The final step involves the reduction of the ketone to the corresponding alcohol using sodium borohydride. The overall yield of the synthesis is moderate, and the purity of the product is ensured by various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol has been extensively studied in various preclinical models, including cell lines and animal models. The compound has shown promising results in inhibiting PI3K signaling and suppressing tumor growth in several cancer types, including breast, lung, and prostate cancers. This compound has also demonstrated efficacy in improving glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, the compound has shown potential in modulating immune responses and reducing inflammation in various immune disorders.
特性
IUPAC Name |
[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(11-5-12(14)7-15-6-11)16-13-3-2-10(4-13)8-17/h2-3,5-7,9-10,13,16-17H,4,8H2,1H3/t9?,10-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBTUQCXBCZXRY-QQIFVLEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)NC2CC(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CN=C1)F)N[C@H]2C[C@H](C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)


![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![[(1R,4S)-4-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648743.png)
![2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)